molecular formula C9H14ClNO2S B1287049 3-Benzenesulfonylpropylamine hydrochloride CAS No. 98510-51-1

3-Benzenesulfonylpropylamine hydrochloride

Cat. No. B1287049
CAS RN: 98510-51-1
M. Wt: 235.73 g/mol
InChI Key: NRQOXYYYKSXJAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is well-documented in the provided literature. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves structure-activity relationship (SAR) studies and biochemical characterization . Similarly, the synthesis of benzenesulfonamide compounds incorporating phenyl-1,2,3-triazole moieties explores the insertion of various linkers to confer additional flexibility . These methods could potentially be adapted for the synthesis of 3-Benzenesulfonylpropylamine hydrochloride by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was determined using X-ray single crystal techniques, and its electronic properties were analyzed using density functional theory (DFT) calculations . Similarly, the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride were determined by X-ray diffraction, and their tautomeric forms were studied using quantum-chemical methods . These approaches could be applied to determine the molecular structure of 3-Benzenesulfonylpropylamine hydrochloride.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is explored through their interactions with various reagents. For instance, the treatment of 3,5-dichloro-2-pyridone with benzenesulfonyl chlorides yielded both O- and N-sulfonylated products . The reactions of 3-benzenesulfonyloxyalloxazine with nucleophiles resulted in a variety of products depending on the size and nature of the nucleophile . These studies provide a foundation for understanding the chemical behavior of 3-Benzenesulfonylpropylamine hydrochloride in the presence of different reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are closely related to their molecular structure. The crystal structures of molecular salts derived from benzylamine and organic acids reveal the importance of charge-assisted hydrogen bonds in the stability of the crystal packing . The fragmentation patterns of 4-benzenesulfinyl-3-methylphenylamine using electrospray ionisation mass spectrometry provide insights into the influence of substituents on the stability and fragmentation of the molecule . These findings can be extrapolated to predict the behavior of 3-Benzenesulfonylpropylamine hydrochloride under various conditions.

Safety And Hazards

The safety data sheet for 3-Benzenesulfonylpropylamine hydrochloride indicates that it may be hazardous. The specific hazards are not detailed in the search results .

properties

IUPAC Name

3-(benzenesulfonyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.ClH/c10-7-4-8-13(11,12)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQOXYYYKSXJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590051
Record name 3-(Benzenesulfonyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzenesulfonylpropylamine hydrochloride

CAS RN

98510-51-1
Record name 3-(Benzenesulfonyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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